Structural Differentiation: Benzofuran-1,3,4-Oxadiazole Core versus 2,4-Dimethylphenyl-1,3,4-Oxadiazole Analog in 2,6-Difluorobenzamide Series
The target compound (CAS 921906-83-4) incorporates a benzofuran ring at the C-5 position of the 1,3,4-oxadiazole, whereas its closest commercially cataloged analog, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 891114-16-2), bears a simple dimethylphenyl substituent at the same position . The benzofuran moiety introduces an oxygen-containing fused bicyclic heterocycle (C₈H₆O framework) with distinct π-electron distribution, hydrogen-bond acceptor capability (furan oxygen), and conformational rigidity compared to the freely rotating dimethylphenyl ring. In silico docking studies of benzofuran-1,3,4-oxadiazole scaffolds (BF1–BF16) against multiple protein targets consistently show that the benzofuran-oxygen participates in key polar interactions within enzyme active sites that are not accessible to simple phenyl-substituted analogs [1]. This structural distinction directly impacts molecular recognition and target engagement potential.
| Evidence Dimension | C-5 oxadiazole substituent type and molecular complexity |
|---|---|
| Target Compound Data | Benzofuran-2-yl (bicyclic O-heterocycle; C₈H₅O; molecular weight contribution ~117 Da; planar, rigidified aromatic system) |
| Comparator Or Baseline | 2,4-Dimethylphenyl (monocyclic carbocycle; C₈H₉; molecular weight contribution ~105 Da; freely rotating C–C bond); CAS 891114-16-2 |
| Quantified Difference | Fused bicyclic vs. monocyclic aryl substituent; differential H-bond acceptor capacity (furan O vs. none); increased polar surface area and molecular planarity in target compound |
| Conditions | Chemical structural analysis; no head-to-head bioassay comparison publicly available for this exact pair |
Why This Matters
The benzofuran moiety provides additional pharmacophoric features (oxygen-mediated H-bonding, π-stacking surface) that are absent in simpler aryl-substituted analogs, potentially enabling distinct target selectivity profiles—a critical consideration when procuring compounds for SAR library expansion or target deconvolution studies.
- [1] Irfan, A.; Faisal, S.; Zahoor, A.F.; Noreen, R.; Al-Hussain, S.A.; Tuzun, B.; Javaid, R.; Elhenawy, A.A.; Zaki, M.E.A.; Ahmad, S.; Abdellattif, M.H. (2023) In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Pharmaceuticals, 16(6), 829. doi:10.3390/ph16060829 View Source
